4-fluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide
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Overview
Description
4-fluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a fluorine atom, a thioxo group, and a dithiazole ring, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potential antifungal activity against yeast-like fungus strains, dermatophytes, and molds .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the enzymatic activity of candida strains . This suggests that 4-fluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide might interact with its targets by inhibiting their enzymatic activity, leading to their dysfunction.
Biochemical Pathways
Given its potential antifungal activity, it may interfere with the metabolic pathways essential for the growth and reproduction of fungi .
Result of Action
Similar compounds have demonstrated potential antifungal activity, suggesting that the compound may lead to the death of fungal cells or inhibit their growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with thiosemicarbazide under specific conditions to form the dithiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-fluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antifungal and antimicrobial activities, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antifungal agent.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide: This compound shares the dithiazole ring and thioxo group but differs in the presence of dimethyl and formimidamide groups.
2,4-Dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide: Similar in structure but contains additional hydroxy groups.
Uniqueness
4-fluoro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-fluoro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2OS3/c10-6-3-1-5(2-4-6)7(13)11-8-12-9(14)16-15-8/h1-4H,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFWXQWKCUHLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=S)SS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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